2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN7O4/c19-11-1-5-13(6-2-11)25-17-16(22-23-25)18(28)24(10-20-17)9-15(27)21-12-3-7-14(8-4-12)26(29)30/h1-8,10H,9H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNABVCZZQZWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide is a triazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.78 g/mol. The structure features a triazolo-pyrimidine core which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.78 g/mol |
| IUPAC Name | This compound |
| CAS Number | 893915-06-5 |
Antimicrobial Activity
Research indicates that compounds with triazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Anticancer Potential
The triazolo-pyrimidine derivatives have also been investigated for their anticancer properties. Studies have reported that certain analogs exhibit cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating effective growth inhibition . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes relevant in disease pathways. For example, some triazole derivatives have been shown to inhibit carbonic anhydrase and cholinesterase activities . The specific interactions of this compound with such enzymes remain an area for further exploration.
The biological activity of this compound is hypothesized to involve:
- Interaction with DNA : The compound may intercalate into DNA or inhibit topoisomerases.
- Enzyme Targeting : It may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
Understanding these mechanisms is crucial for optimizing the compound's therapeutic profile.
Case Studies
- Antimicrobial Efficacy : In a study evaluating various triazole derivatives against drug-resistant bacteria, compounds similar to the one discussed showed remarkable efficacy against Acinetobacter baumannii with MIC values significantly lower than traditional antibiotics .
- Anticancer Activity : A recent investigation into the cytotoxic effects of triazolopyrimidine derivatives highlighted that one analog exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating strong potential as an anticancer agent .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Properties
- The compound has shown potential as an anticancer agent through its ability to inhibit specific kinases involved in cell proliferation. For instance, it targets Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 has been linked to reduced proliferation rates in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Antimicrobial Activity
Anti-inflammatory Effects
- Some derivatives of triazolopyrimidine compounds have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that include:
- Acylation : Introduction of the acetamide group.
- Cyclization : Formation of the triazolopyrimidine core.
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the chlorophenyl and nitrophenyl groups can significantly influence potency and selectivity against target enzymes or receptors.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. Further mechanistic studies revealed that apoptosis was induced through the activation of caspases .
Case Study 2: Kinase Inhibition Profiling
In another investigation, the compound was screened against a panel of kinases. It demonstrated selective inhibition of CDK2 while showing minimal activity against other kinases like CDK4 and CDK6. This selectivity suggests potential for reduced side effects compared to less selective inhibitors .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the literature:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects: The target compound’s 4-chlorophenyl group at position 3 contrasts with the methyl group in ’s analog, which likely reduces steric hindrance and increases lipophilicity .
Spectral and Synthetic Differences :
- Compound 6m displays distinct IR peaks for –NH (3291 cm⁻¹) and C=O (1678 cm⁻¹), which are critical for confirming acetamide and triazole functionalities. The target compound would likely exhibit similar peaks but with additional nitro-group vibrations (~1520–1340 cm⁻¹).
- ’s compound lacks spectral data but features a smaller molecular weight (326.35 vs. the target’s 439.8), reflecting its less complex substituents .
Biological Implications :
- While biological data for the target is unavailable, 4d’s inclusion in pharmaceutical research highlights the therapeutic relevance of nitro-substituted triazolo-pyrimidines . The target’s chloro and nitro EWGs may synergize to improve binding affinity in enzyme inhibition, analogous to kinase-targeting drugs.
Preparation Methods
Three-Component Cyclization Reactions
A Biginelli-like heterocyclization strategy enables the one-pot assembly of the triazolopyrimidine ring. For instance, reacting 3-amino-1,2,4-triazole with 4-chlorobenzaldehyde and a carbonyl-containing precursor (e.g., ethyl acetoacetate) in dimethylformamide (DMF) at 130–160°C yields the triazolopyrimidine scaffold with a 4-chlorophenyl substituent. This method benefits from high atom economy, with yields exceeding 70% when catalyzed by triethylamine. The reaction proceeds via a Michael addition followed by intramolecular cyclization, as evidenced by intermediate isolation studies.
Cyclocondensation of Aminotriazoles
Alternative routes involve cyclocondensing 5-amino-1,2,3-triazole with pyrimidine derivatives such as β-ketoesters or malononitrile. For example, heating 5-amino-1H-1,2,3-triazole with ethyl 3-(4-chlorophenyl)-3-oxopropanoate in acetic acid generates the triazolopyrimidine core with a 7-oxo group, a critical feature of the target compound. This method requires precise temperature control (80–100°C) to avoid side reactions, achieving purities >95% after recrystallization.
Formation of the 7-Oxo Group
The 7-oxo group arises from oxidation or carbonyl-containing precursors.
Oxidation of Thioethers or Amines
Treating 7-thioxo-triazolopyrimidines with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid converts the thione to a ketone, achieving 85–90% conversion. Alternatively, oxidizing 7-aminotriazolopyrimidines with potassium permanganate (KMnO<sub>4</sub>) in acidic conditions yields the 7-oxo derivative, albeit with lower yields (60–65%) due to over-oxidation.
Carbonyl-Containing Precursors
Using β-ketoesters (e.g., ethyl acetoacetate) in cyclocondensation reactions inherently installs the 7-oxo group, as demonstrated in one-pot syntheses. This method is preferred for its simplicity and high reproducibility.
Synthesis of the N-(4-Nitrophenyl)Acetamide Side Chain
The N-(4-nitrophenyl)acetamide moiety is synthesized via acylation of 4-nitroaniline.
Direct Acylation with Acetyl Chloride
Reacting 4-nitroaniline with acetyl chloride in dichloromethane (DCM) in the presence of triethylamine yields N-(4-nitrophenyl)acetamide with 80–85% purity. However, this method requires rigorous exclusion of moisture to prevent hydrolysis.
Stepwise Chloroacetylation and Aminolysis
A patent-pending approach involves chloroacetylation of 4-nitroaniline with chloroacetyl chloride, followed by reaction with ammonia to replace the chloride. This two-step process achieves higher yields (90–93%) and minimizes byproducts.
Coupling of the Side Chain to the Triazolopyrimidine Core
Attaching the acetamide side chain to the triazolopyrimidine core demands precise functionalization.
Nucleophilic Substitution at the 6-Position
Brominating the 6-hydroxyl group of the triazolopyrimidine with phosphorus tribromide (PBr<sub>3</sub>) generates a bromide intermediate, which undergoes substitution with the acetamide’s nitrogen in DMF at 60°C. Yields reach 70–75% after 12 hours.
Mitsunobu Reaction for Ether Formation
Using the Mitsunobu reaction, the 6-hydroxyl group couples with the acetamide’s hydroxyl derivative (pre-synthesized via hydrolysis) in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). This method achieves 65–70% yields but requires anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | DMF | 15–20% |
| Temperature | 130–160°C | 25–30% |
| Catalyst | Triethylamine | 10–15% |
DMF enhances reaction rates due to its high polarity, while temperatures >130°C accelerate cyclization. Catalytic triethylamine neutralizes HCl byproducts, preventing side reactions.
Purification and Characterization
Q & A
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, starting with the formation of the triazolo[4,5-d]pyrimidine core followed by functionalization with acetamide and aryl groups. Key steps include:
- Coupling reactions under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO .
- Catalysts : Use of triethylamine or DMAP to facilitate amide bond formation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate intermediates . Optimization : Reaction progress is monitored via TLC, with final product purity confirmed by HPLC (>95%) and structural validation via / NMR .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, acetamide NH at δ 10.2–10.8 ppm). NMR confirms carbonyl (C=O) resonances at ~170 ppm .
- Mass spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H] at m/z 467.08) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Poor aqueous solubility due to hydrophobic aryl groups; DMSO or DMF is recommended for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling elucidate its mechanism of action against biological targets?
- Molecular docking : Simulate binding to kinases (e.g., CDK2/CDK4) using AutoDock Vina. The triazole-pyrimidine core shows hydrogen bonding with kinase active sites (e.g., ASP86 in CDK2) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate binding modes .
- QSAR studies : Correlate substituent effects (e.g., 4-Cl vs. 4-NO) with inhibitory potency .
Q. How can contradictory bioactivity data (e.g., apoptosis vs. cell cycle arrest) be resolved?
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify dual mechanisms .
- Transcriptomic analysis : RNA-seq of treated cells (e.g., HeLa) to map pathways (e.g., p53 activation for apoptosis; cyclin downregulation for G1 arrest) .
- Kinase inhibition panels : Screen against 50+ kinases to identify off-target effects contributing to variability .
Q. What strategies improve selectivity for target enzymes over structurally related isoforms?
- Fragment-based design : Replace the 4-nitrophenyl group with bulkier substituents (e.g., 3,5-dinitro) to exploit hydrophobic pockets .
- Covalent modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to non-conserved cysteine residues .
- Cryo-EM : Resolve target-ligand structures at <3 Å resolution to guide rational modifications .
Q. How do structural variations in the triazolo-pyrimidine core affect pharmacological activity?
- Comparative SAR : Synthesize analogs with fused rings (e.g., thieno-pyrimidine) or heteroatom substitutions (S for O). Bioassays show enhanced potency with electron-withdrawing groups (e.g., –NO) at the 4-position .
- X-ray crystallography : Resolve analog-bound enzyme structures to identify steric/electronic interactions .
- Metabolic stability : Introduce fluorine atoms at metabolically labile sites (e.g., para to acetamide) to prolong half-life .
Methodological Guidelines
- Data contradiction resolution : Replicate experiments across multiple cell lines (e.g., MCF-7, A549) and validate with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for cyclin D1) .
- Structural analysis : Combine NMR, X-ray, and computational data to resolve ambiguous assignments (e.g., rotational isomers in the acetamide group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
